molecular formula C8H10N2O4 B012193 ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate CAS No. 106840-79-3

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

Cat. No.: B012193
CAS No.: 106840-79-3
M. Wt: 198.18 g/mol
InChI Key: SIVZJACKZNBFOX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a nitro group at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrole with ethyl chloroformate in the presence of a base, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields ethyl 2-methyl-5-amino-1H-pyrrole-3-carboxylate, while oxidation may produce various oxidized derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Has a different substitution pattern, affecting its chemical behavior and applications.

    Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate: Contains an additional methyl group, which can influence its steric and electronic properties.

Properties

IUPAC Name

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZJACKZNBFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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